molecular formula C11H9NO2S2 B608308 3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one CAS No. 1233533-04-4

3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one

Cat. No. B608308
CAS RN: 1233533-04-4
M. Wt: 251.32
InChI Key: DHUAGGSHTKPOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one is a novel compound that has recently been the subject of much scientific research. It is a heterocyclic compound with a thiazole ring system, and is a derivative of the benzothieno[2,3-f]thiazole family. Due to its unique structure, 3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one has a wide range of potential applications in both in vivo and in vitro studies.

Scientific Research Applications

Protein Kinase D (PKD) Inhibition

“kb NB 142-70” is a selective inhibitor of protein kinase D (PKD) with IC 50 values of 28.3, 58.7, and 53.2 nM for PKD1, 2, and 3, respectively . PKD mediates diverse biological responses including cell growth and survival , making “kb NB 142-70” a potential therapeutic agent.

Prostate Cancer Cell Migration and Invasion Inhibition

“kb NB 142-70” has been shown to inhibit prostate cancer cell migration and invasion . This suggests its potential use in the treatment of prostate cancer.

Wound Healing Reduction

In vitro studies have demonstrated that “kb NB 142-70” reduces wound healing . This could be beneficial in preventing the spread of cancer cells.

Cytotoxic Effects

“kb NB 142-70” displays prominent cytotoxic effects . This means it can kill cells, which is a desirable property for a potential cancer drug.

Anti-proliferative Effects

“kb NB 142-70” has anti-proliferative effects . It can prevent or decrease the rate at which cancer cells grow and divide, further enhancing its potential as a cancer treatment.

Pharmacokinetics and Metabolism

Studies have been conducted on the pharmacokinetics, tissue distribution, and metabolism of “kb NB 142-70” in mice bearing human cancer xenografts . Understanding these properties is crucial for the development of “kb NB 142-70” as a therapeutic agent.

properties

IUPAC Name

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAGGSHTKPOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669824
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one

CAS RN

1233533-04-4
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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